molecular formula C18H20N4OS2 B12013136 N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 562048-01-5

N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12013136
CAS No.: 562048-01-5
M. Wt: 372.5 g/mol
InChI Key: KBIPJRDFHKRGCC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H20N4OS2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

562048-01-5

Molecular Formula

C18H20N4OS2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H20N4OS2/c1-4-22-17(15-6-5-7-24-15)20-21-18(22)25-11-16(23)19-14-9-12(2)8-13(3)10-14/h5-10H,4,11H2,1-3H3,(H,19,23)

InChI Key

KBIPJRDFHKRGCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=CS3

Origin of Product

United States

Biological Activity

N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C18H20N4OS2C_{18}H_{20}N_{4}OS_{2} and a molecular weight of approximately 372.5 g/mol. This compound incorporates a 3,5-dimethylphenyl group , a triazole ring substituted with a thiophenyl group , and an acetamide moiety . Its unique structural features suggest potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound may exhibit significant antimicrobial properties. The triazole ring is known for its ability to interact with various biological targets, potentially modulating enzyme activities or receptor functions. Preliminary studies suggest that this compound could have therapeutic applications in treating infections due to its ability to inhibit specific biological pathways.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-methylphenyl)-2-{[4-pyridyl]-4H-1,2,4-triazol-3-thiol}acetamideContains pyridine and triazole ringsAntifungal properties
4-amino-5-benzylthio-1H-pyrazolePyrazole ring with thioether functionalityAnticancer activity
1-{[1-(3-chlorophenyl)ethenyl]-4-methylthio}-1H-pyrazolePyrazole ring with chlorophenyl substitutionAntimicrobial properties

Antifungal and Anticancer Activities

The compound has been evaluated for its antifungal and anticancer activities. Studies on related triazole derivatives have shown promising results against various fungal strains and cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger .

In anticancer research, compounds featuring the triazole moiety have been found to exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that certain triazole derivatives can inhibit cell proliferation in human colon cancer (HCT116) cells with IC50 values comparable to established chemotherapeutic agents .

The mechanism of action for this compound likely involves the inhibition of key enzymes or pathways relevant to microbial growth and cancer cell proliferation. Molecular docking studies suggest that these compounds may act via inhibition of tyrosine kinases (e.g., CDK2), which are critical in regulating the cell cycle .

Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of several triazole derivatives against Candida albicans using the microbroth dilution method. The results indicated that certain derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents .

Study 2: Anticancer Efficacy

In another case study focusing on the anticancer potential of triazole-based compounds, researchers synthesized a series of derivatives and tested their efficacy against human cancer cell lines. One derivative showed an IC50 value of 8.25 μM against HCT116 cells, indicating substantial anticancer activity .

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